2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[6-(3-chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-9-10(18)4-3-5-11(9)21-6-7-22-13-14(19-16(21)22)20(2)17(27)23(15(13)26)8-12(24)25/h3-5H,6-8H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVFPSRQUOFSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
- Compound 8b/8c (): These isoxazole derivatives share chloro and methyl substituents but differ in their core structure (isoxazole vs. purinoimidazole). The 1-phenethylpiperidin-4-yl group in 8b/8c introduces basicity and bulkiness, contrasting with the planar purinoimidazole system of the target compound. Such structural differences likely lead to divergent binding affinities and metabolic stability .
- Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(phenylmethyl)-5H-purino[8,7-b]imidazol-6-ium-2-yl]acetate (): This analog shares the purinoimidazole core and acetic acid ester group but differs in substituents (trimethyl and phenylmethyl vs. 3-chloro-2-methylphenyl). The cationic charge in ’s compound may reduce membrane permeability compared to the neutral acetic acid form of the target compound .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Molecular weights estimated based on structural formulas.
*LogP values inferred from substituent contributions ().
The chloro substituent may enhance electrophilic interactions in biological systems, similar to Wy-14,643 .
Research Findings and Implications
- Solubility vs. Bioavailability : The acetic acid group improves solubility but may necessitate prodrug strategies (e.g., esterification) to enhance cellular uptake, as seen in ’s methyl ester derivative .
- However, structural motifs (e.g., chloroaromatic groups) warrant further toxicological screening .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions such as solvent selection, reflux duration, and purification techniques. For example:
- Solvent Choice : Polar aprotic solvents like DMSO enhance solubility of intermediates during reflux (18 hours at elevated temperatures) .
- Crystallization : Post-reaction cooling in ice water followed by ethanol-water recrystallization improves purity (65% yield reported) .
- Catalyst Screening : Testing phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) may reduce side reactions in imidazole ring formation .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Standard characterization protocols include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4 and chlorophenyl at C6) .
- IR Spectroscopy : Detect carbonyl stretches (1,3-dioxo groups at ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, Cl content) .
Basic: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Ionizable acetic acid moiety allows buffered solutions (pH 6–8) for stability .
- Surfactants : Polysorbate-80 or PEG derivatives improve dispersion in cell culture media .
Advanced: How can computational modeling guide reaction design for structural analogs?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways (e.g., cyclization energetics) and transition states .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediates to optimize reaction conditions .
- Retrosynthetic Analysis : Tools like ICSynth (ICReDD) propose alternative routes using fragment-based libraries .
Advanced: How do structural modifications influence bioactivity in purinoimidazole derivatives?
Methodological Answer:
- Substituent Effects : Replace the 3-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Scaffold Hybridization : Fuse imidazole with triazole rings (see ) to improve metabolic stability .
- Docking Studies : Compare binding poses (e.g., with kinase targets) to identify critical hydrogen bonds or hydrophobic interactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from independent studies and identify outliers .
- Mechanistic Profiling : Combine kinase inhibition assays with transcriptomics to contextualize activity variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
